molecular formula C6H9N3O B592698 5-Methoxy-4-methylpyrimidin-2-amine CAS No. 1749-71-9

5-Methoxy-4-methylpyrimidin-2-amine

Cat. No.: B592698
CAS No.: 1749-71-9
M. Wt: 139.158
InChI Key: CHFIUTHZJHXEKJ-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyrimidin-2-amine (C₉H₉N₃O) is a pyrimidine derivative characterized by a methoxy group at position 5, a methyl group at position 4, and an amine group at position 2. With a CAS purity of 95%, it is utilized in research and industrial applications for its reactive amine group, which facilitates further functionalization .

Properties

IUPAC Name

5-methoxy-4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFIUTHZJHXEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-71-9
Record name 5-methoxy-4-methylpyrimidin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrimidine and methoxyamine.

    Methoxylation: The 4-methylpyrimidine undergoes a methoxylation reaction where a methoxy group is introduced at the 5-position. This can be achieved using methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.

    Amination: The methoxylated intermediate is then subjected to an amination reaction to introduce the amino group at the 2-position. This can be done using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-4-methylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including its interactions with enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Type Variations

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 5-Methoxy-4-methylpyrimidin-2-amine and its analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications
This compound Not provided C₉H₉N₃O 5-OCH₃, 4-CH₃, 2-NH₂ 175.19 g/mol Pharmaceutical intermediate
2-Methoxy-4-methylpyrimidin-5-amine 14048-15-8 C₆H₈N₃O 2-OCH₃, 4-CH₃, 5-NH₂ 153.15 g/mol Similar reactivity; lower molecular weight
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 88474-31-1 C₇H₈ClN₃O 4-Cl, 6-OCH₃, 2-CH₃, 5-NH₂ 199.62 g/mol Enhanced electrophilicity due to Cl
2-Chloro-4-methylpyrimidin-5-amine Not provided C₅H₆ClN₃ 2-Cl, 4-CH₃, 5-NH₂ 143.57 g/mol Reacts with amines for drug synthesis
2,4-Dimethoxypyrimidin-5-amine 3289-47-2 C₆H₈N₃O₂ 2,4-OCH₃, 5-NH₂ 169.15 g/mol Increased solubility due to methoxy groups

Biological Activity

5-Methoxy-4-methylpyrimidin-2-amine (C₇H₉N₃O) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in drug development, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the following structural features:

  • Molecular Formula : C₇H₉N₃O
  • Molecular Weight : 151.16 g/mol
  • Structural Formula : The compound contains a pyrimidine ring substituted with a methoxy group and a methyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Adenosine Receptor Modulation : Research indicates that derivatives of pyrimidine compounds can act as selective ligands for adenosine receptors (ARs), particularly A1 and A2A subtypes, influencing pathways related to inflammation and cancer progression .
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways .
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity TypeTarget Organism/Cell LineMechanism of ActionIC50/Effectiveness
AntibacterialStaphylococcus aureusInhibition of protein synthesisMIC 15.625–62.5 μM
AnticancerVarious cancer cell linesInduction of apoptosis via AR modulationIC50 values vary by cell line
AntifungalCandida albicansDisruption of cell membrane integrityMIC 62.5 μg/mL
Anti-inflammatoryHuman cell linesModulation of inflammatory cytokinesNot specified

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, it was found to exhibit potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM. The compound demonstrated bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production, making it a candidate for further development as an antibacterial agent .

Case Study 2: Cancer Cell Apoptosis

A separate investigation focused on the anticancer properties of this compound revealed that it could effectively induce apoptosis in various cancer cell lines, including PC3 (prostate cancer) and HT-29 (colon cancer). The mechanism involved the activation of caspase pathways, leading to programmed cell death and reduced tumor growth in xenograft models.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound exhibits moderate bioavailability, which can be influenced by its formulation.
  • Distribution : It has shown effective tissue penetration in preclinical models.
  • Metabolism : Primarily metabolized in the liver, leading to various metabolites with potential biological activity.
  • Excretion : Excreted mainly through urine.

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